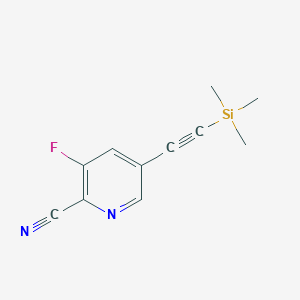

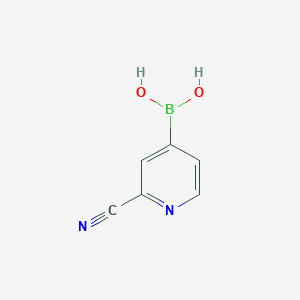

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile

描述

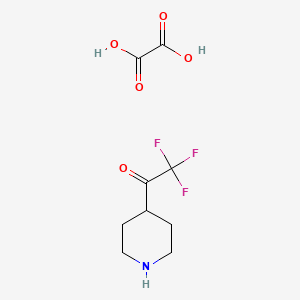

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is a chemical compound with the empirical formula C11H11FN2Si . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is 218.30 . The SMILES string representation of its structure isCSi(C)C#Cc1cnc(C#N)c(F)c1 . Physical And Chemical Properties Analysis

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is a solid substance . More specific physical and chemical properties are not available in the resources I found.科学研究应用

Radioligand Development for Brain Imaging

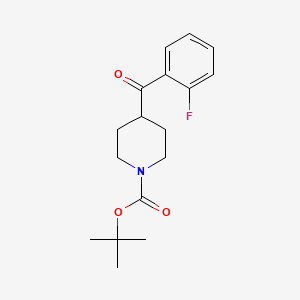

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile and its derivatives have been extensively studied in the field of nuclear medicine, particularly as radioligands for brain imaging. Research led by Siméon et al. (2012) and Siméon et al. (2007) developed various compounds for imaging metabotropic glutamate 5 receptors (mGluR5) in the human brain using positron emission tomography (PET). These studies synthesized and characterized compounds like [11C]SP203 and [18F]3, revealing their high affinity and specificity for mGluR5, making them valuable for neurological research and potential clinical applications (Siméon et al., 2012) (Siméon et al., 2007).

Synthesis of Fluoro Olefin and Fluoroaromatic Compounds

Shimizu, Hata, and Hiyama (2000, 1999) explored the synthesis of novel fluoro olefins and fluoroaromatic rings. These studies involve the reaction of fluorotris(trimethylsilyl)methane with aromatic aldehydes and other compounds, leading to the production of various fluorinated olefins and aromatic compounds. Such research contributes to expanding the toolkit of synthetic chemistry, offering new methods and compounds for various applications, including material science and pharmaceuticals (Shimizu et al., 2000) (Shimizu et al., 1999).

Development of PET Radiopharmaceuticals

Liang et al. (2014) and Lim et al. (2014) conducted studies focusing on the synthesis of fluorine-18 labeled compounds for PET imaging. These studies involved developing automated and efficient methods for preparing PET radiopharmaceuticals. Their work contributes to enhancing the production and accessibility of PET tracers for clinical and research purposes, thereby aiding in the diagnosis and study of various neurological and other diseases (Liang et al., 2014) (Lim et al., 2014).

Advanced Synthesis Techniques in Organic Chemistry

The synthesis and characterization of various compounds incorporating 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile or its functional groups have been a significant area of research. Studies by Yan et al. (2021), Ochiai et al. (1991), and others have developed novel reactions and synthetic methods, expanding the repertoire of organic synthesis. These methods have potential applications in the creation of new materials, pharmaceuticals, and other chemical compounds (Yan et al., 2021) (Ochiai et al., 1991).

安全和危害

This compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-fluoro-5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2Si/c1-15(2,3)5-4-9-6-10(12)11(7-13)14-8-9/h6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWNCDQABKNLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(N=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)

![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)